- Binding properties of antimicrobial agents to dipeptide terminal of lipid II using surface plasmon resonanceAnalytical Biochemistry, 2014, 452, 67-75,
Cas no 923-16-0 (D-Alanyl-D-Alanine)

D-Alanyl-D-Alanine structure
Nom du produit:D-Alanyl-D-Alanine
Numéro CAS:923-16-0
Le MF:C6H12N2O3
Mégawatts:160.171081542969
MDL:MFCD00066038
CID:40234
PubChem ID:5460362
D-Alanyl-D-Alanine Propriétés chimiques et physiques
Nom et identifiant
-
- (R)-2-((R)-2-Aminopropanamido)propanoic acid
- D-Ala-D-Ala
- D-ALANYL-D-ALANINE
- H-D-Ala-D-Ala-OH
- D-Ala-D-Ala-OH
- D-Alanine, N-D-alanyl- (ZCI)
- D
- D-Alanyl-D-alanine (ACI)
- Alanine, N-D-alanyl-, D- (8CI)
- N-[D-Alaninyl]-D-alanine
- Ala-Ala
- (D-Ala)2
- BDBM50022571
- AT31735
- SCHEMBL476353
- (2R)-2-[(2R)-2-aminopropanamido]propanoic acid
- Epitope ID:141113
- UNII-1BVK9QMW8G
- A844195
- Dialanine, D,D-
- (2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
- DTXSID601016947
- Q27101980
- D-Alanine, D-alanyl-
- C00993
- 2-[(2-ammoniopropanoyl)amino]propanoate
- CHEMBL299420
- MFCD00066038
- 1BVK9QMW8G
- CHEBI:16576
- 923-16-0
- HY-W015450
- Z829938994
- 2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
- CS-W016166
- AS-57348
- EN300-176520
- AKOS016843636
- DEFJQIDDEAULHB-QWWZWVQMSA-N
- D-Alanyl-D-Alanine
-
- MDL: MFCD00066038
- Piscine à noyau: 1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1
- La clé Inchi: DEFJQIDDEAULHB-QWWZWVQMSA-N
- Sourire: [C@@H](C)(C(=O)O)NC(=O)[C@H](N)C
Propriétés calculées
- Qualité précise: 160.084792g/mol
- Charge de surface: 0
- XLogP3: -3.3
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Nombre de liaisons rotatives: 3
- Masse isotopique unique: 160.084792g/mol
- Masse isotopique unique: 160.084792g/mol
- Surface topologique des pôles: 92.4Ų
- Comptage des atomes lourds: 11
- Complexité: 169
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
- Couleur / forme: Poudre blanche à blanc cassé
- Dense: 1.2080
- Point de fusion: 286 - 288 ºC
- Point d'ébullition: 402.6 °C at 760 mmHg
- Point d'éclair: 197.3 °C
- Le PSA: 92.42000
- Le LogP: 0.01410
D-Alanyl-D-Alanine Informations de sécurité
- Wgk Allemagne:3
- Conditions de stockage:−20°C
D-Alanyl-D-Alanine Données douanières
- Code HS:2924199090
- Données douanières:
Code douanier chinois:
2924199 090Résumé:
2924199 090. Autres amides acycliques (y compris les carbamates acycliques) (y compris leurs dérivés et sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, emballage
Résumé:
2924199 090. Autres amides acycliques (y compris les carbamates acycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
D-Alanyl-D-Alanine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-176520-1.0g |
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |
923-16-0 | 90% | 1.0g |
$1119.0 | 2023-07-10 | |
Enamine | EN300-176520-10.0g |
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |
923-16-0 | 90% | 10.0g |
$4814.0 | 2023-07-10 | |
eNovation Chemicals LLC | Y0988436-5g |
(R)-2-((R)-2-Aminopropanamido)propanoic acid |
923-16-0 | 95% | 5g |
$620 | 2024-08-02 | |
Enamine | EN300-176520-0.05g |
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |
923-16-0 | 90% | 0.05g |
$131.0 | 2023-09-20 | |
Enamine | EN300-176520-5.0g |
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |
923-16-0 | 90% | 5.0g |
$3248.0 | 2023-07-10 | |
Key Organics Ltd | AS-57348-250MG |
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |
923-16-0 | >97% | 0.25g |
£561.00 | 2023-06-14 | |
eNovation Chemicals LLC | D102806-5g |
D-Alanyl-D-alanine |
923-16-0 | 95% | 5g |
$1540 | 2024-06-05 | |
Enamine | EN300-176520-0.25g |
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |
923-16-0 | 90% | 0.25g |
$143.0 | 2023-09-20 | |
Fluorochem | M02784-1g |
D-Ala-D-Ala |
923-16-0 | 95% | 1g |
£171.00 | 2022-02-28 | |
Enamine | EN300-176520-5g |
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid |
923-16-0 | 90% | 5g |
$452.0 | 2023-09-20 |
D-Alanyl-D-Alanine Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Structural Requirements for the Substrates of the H+/Peptide Cotransporter PEPT2 Determined by Three-Dimensional Quantitative Structure-Activity Relationship AnalysisJournal of Medicinal Chemistry, 2006, 49(14), 4286-4296,
Synthetic Routes 3
Conditions de réaction
Référence
- Separation of stereoisomers of polypeptides by chromatography, Japan, , ,
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Piperidine Solvents: Dimethylformamide ; 20 min, rt
Référence
- Solid-phase synthesis of fluorescent analogues of Park's nucleotide, lipid I and lipid IITetrahedron Letters, 2021, 73,,
Synthetic Routes 7
Conditions de réaction
Référence
- Chromophoric peptides, an agent containing them and their use for detection of DD-carboxypeptidases, Federal Republic of Germany, , ,
Synthetic Routes 8
Synthetic Routes 9
Conditions de réaction
1.1 60 s, < 1.0E-4 Pa, 290 K
Référence
- Quantum Yields of Decomposition and Homo-Dimerization of Solid L-Alanine Induced by 7.2 eV Vacuum Ultraviolet Light Irradiation: An Estimate of the Half-Life of L-Alanine on the Surface of Space ObjectsOrigins of Life and Evolution of Biospheres, 2011, 41(4), 385-395,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Alkylation of imidazolidinone dipeptide derivatives: preparation of enantiomerically pure di- and tripeptides by 'chirality transfer' via a pivalaldehyde N,N-acetal centerHelvetica Chimica Acta, 1987, 70(7), 1930-6,
Synthetic Routes 11
Conditions de réaction
Référence
- Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesisJournal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1), 387-397,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium chloride , Magnesium chloride , Ammonium chloride Solvents: Water ; 0.16 - 16 h, pH 7 - 9, 30 - 70 °C
1.2 Reagents: D-Alanine
1.2 Reagents: D-Alanine
Référence
- Engineering an ATP-dependent D-Ala:D-Ala ligase for synthesizing amino acid amides from amino acidsJournal of Industrial Microbiology & Biotechnology, 2017, 44(4-5), 667-675,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Piperidine Solvents: Dimethylformamide
1.2 Reagents: 1-Hydroxybenzotriazole , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: 4-Methylmorpholine ; 1 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide
1.4 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Water
1.2 Reagents: 1-Hydroxybenzotriazole , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: 4-Methylmorpholine ; 1 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide
1.4 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Water
Référence
- Three-Dimensional Quantitative Structure-Activity Relationship Analyses of β-Lactam Antibiotics and Tripeptides as Substrates of the Mammalian H+/Peptide Cotransporter PEPT1Journal of Medicinal Chemistry, 2005, 48(13), 4410-4419,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Water Solvents: Water
Référence
- Stereoselective alkylation of glycine units in dipeptide derivatives. "Chirality transfer" via a pivalaldehyde N,N-acetal centerJournal of the American Chemical Society, 1989, 111(7), 2622-32,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: 5′-ATP , Sulfuric acid magnesium salt (1:1) Catalysts: Synthetase, D-alanylalanine (Escherichia coli strain K-12 gene ddlB) ; 7 h, 37 °C
Référence
- D-amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificityJournal of Bioscience and Bioengineering, 2005, 99(6), 623-628,
Synthetic Routes 16
Conditions de réaction
Référence
- Antibacterial peptides, World Intellectual Property Organization, , ,
D-Alanyl-D-Alanine Raw materials
- (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
- (3S,6S)-3,6-dimethylpiperazine-2,5-dione
- (3R,6S)-3,6-Dimethyl-2,5-piperazinedione
- D-Alanine
- Fmoc-D-Ala-OH
- L-Alanine
D-Alanyl-D-Alanine Preparation Products
D-Alanyl-D-Alanine Littérature connexe
-
1. Infrared spectroscopic studies of vancomycin and its interactions with N-acetyl-D-Ala-D-Ala and N,N′-diacetyl-L-Lys-D-Ala-D-AlaColin J. Salter,Robert C. Mitchell,Alex F. Drake J. Chem. Soc. Perkin Trans. 2 1995 2203
-
2. Functional evolution of the serine β-lactamase active siteR. F. Pratt J. Chem. Soc. Perkin Trans. 2 2002 851
-
3. Structural features that affect the binding of teicoplanin, ristocetin A, and their derivatives to the bacterial cell-wall model N-acetyl-D-alanyl-D-alanineJennifer C. J. Barna,Dudley H. Williams,Michael P. Williamson J. Chem. Soc. Chem. Commun. 1985 254
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4. The synthesis and binding of N-terminal derivatives of vancomycin to a bacterial cell wall analogueThomas F. Gale,Jochen G?rlitzer,Simon W. O’Brien,Dudley H. Williams J. Chem. Soc. Perkin Trans. 1 1999 2267
-
5. Synthesis of extended bacterial cell-wall precursor analogues for ligand binding studies with glycopeptide antibioticsThomas Staroske,Jochen G?rlitzer,Richard M. H. Entress,Matthew A. Cooper,Dudley H. Williams J. Chem. Soc. Perkin Trans. 1 1999 1105
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:923-16-0)D-Alanyl-D-Alanine

Pureté:99%/99%
Quantité:1g/5g
Prix ($):159.0/562.0